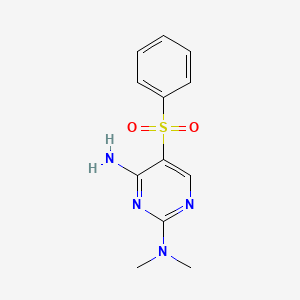
N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine, also known as SU6668, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Metabolic Pathways in Drug Metabolism
The metabolism of spleen tyrosine kinase inhibitors involving N2,N2-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine derivatives is a notable research area. A study highlights the biotransformation of these compounds in humans, emphasizing the roles of hepatic and gut bacterial processes. This research provides insights into the metabolic pathways and elimination of drug-related compounds, contributing significantly to the field of pharmacokinetics (Sweeny et al., 2010).
Antimicrobial Properties
Research has been conducted on novel pyrimidine derivatives for their potential as antimicrobial agents. These studies involve the synthesis of N2,N2-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine compounds and testing their efficacy against various microbial strains. Such research is vital in the development of new antimicrobial drugs (Rao et al., 2020).
Anticancer Activity
The role of pyrimidine derivatives in cancer research is significant. Studies on N2,N2-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine compounds have explored their potential as anticancer agents, particularly focusing on their activity against specific cancer cell lines. This area of research is crucial for the development of novel cancer therapies (Rao et al., 2020).
Polymer Chemistry
In the field of polymer chemistry, pyrimidine derivatives have been utilized in the synthesis of novel polyamides. These studies explore the incorporation of N2,N2-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine into polymers, investigating their solubility, thermal stability, and other physical properties. Such research is essential for the advancement of material science and engineering (Liu et al., 2013).
Synthetic Chemistry
The synthesis and reactivity of N2,N2-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine compounds in various chemical reactions are of interest in synthetic chemistry. Studies in this area contribute to the understanding of reaction mechanisms and the development of new synthetic methods (Brown & Ford, 1967).
properties
IUPAC Name |
5-(benzenesulfonyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)12-14-8-10(11(13)15-12)19(17,18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKGPASQDTZGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

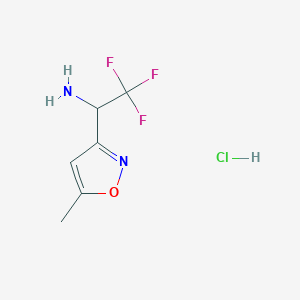
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)
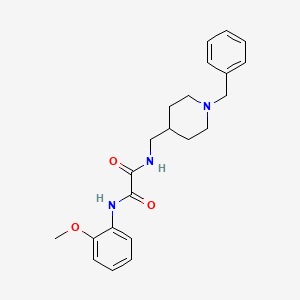
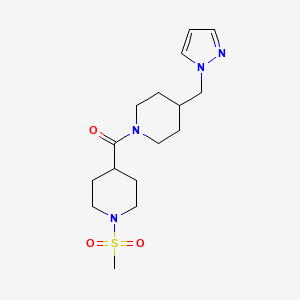
![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)
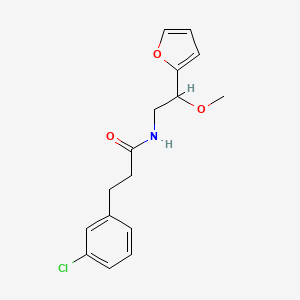
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)
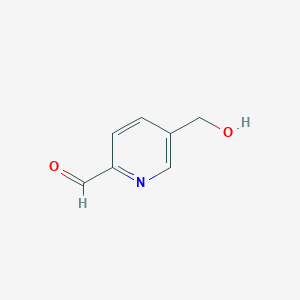
![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
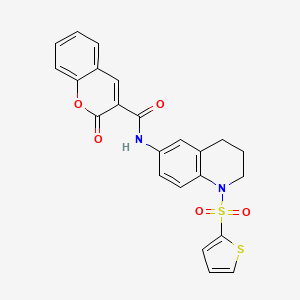
![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)